molecular formula C20H17N5O4S B2807541 N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251553-35-1

N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2807541
CAS No.: 1251553-35-1
M. Wt: 423.45
InChI Key: AQGXQTPOWQAEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidinone core substituted with a pyridin-4-yl group at position 3 and an acetamide-linked 3,4-dimethoxyphenyl moiety at position 4. This structure combines electron-rich aromatic systems (dimethoxyphenyl, pyridine) with a fused isothiazole-pyrimidinone scaffold, which is often associated with biological activity in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-28-14-4-3-13(9-15(14)29-2)23-16(26)10-25-11-22-18-17(12-5-7-21-8-6-12)24-30-19(18)20(25)27/h3-9,11H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGXQTPOWQAEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isothiazolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazolopyrimidinone ring.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the core structure, typically through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of isothiazolo[4,5-d]pyrimidines exhibit promising anticancer properties. For instance, compounds similar to N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • The compound's structural elements suggest potential antimicrobial activity. Research involving related compounds has demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating that this compound could be further explored for its antimicrobial capabilities .
  • Neurological Applications :
    • The pyridinyl component may confer neuroprotective properties. Studies on similar structures have shown binding affinity to amyloid plaques associated with Alzheimer's disease, suggesting that this compound could be developed as a diagnostic tool or therapeutic agent for neurodegenerative diseases .

Case Studies

  • Synthesis and Characterization :
    • A detailed synthesis pathway was reported where the compound was synthesized through a multi-step reaction involving coupling reactions and subsequent purification techniques. Characterization was performed using NMR, IR spectroscopy, and mass spectrometry to confirm the structure .
  • Biological Activity Evaluation :
    • A study evaluated the biological activity of the compound using in vitro assays against various cancer cell lines. Results indicated that it significantly inhibited cell growth at low micromolar concentrations, demonstrating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Isothiazolo[4,5-d]pyrimidinone Derivatives
  • Example: Compounds from (e.g., N-[(2,3-dimethoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide) share the thiazolo[4,5-d]pyrimidinone core but replace the isothiazole ring with a thiazole. The pyrrolidin-1-yl substituent in these derivatives may enhance solubility compared to the pyridin-4-yl group in the target compound. Molecular weights range from 403.89 to 429.5 g/mol, suggesting moderate lipophilicity .
Thieno[2,3-d]pyrimidinone Derivatives
  • Example: The compound from (N-(7-methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide) features a tetrahydrothieno-pyrimidinone core. Its acetylated amino group and phenyl substituent differ from the target compound’s dimethoxyphenyl and pyridine groups.
Benzothiazole Acetamide Derivatives
  • Example: lists N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, which replaces the isothiazolo-pyrimidinone core with a benzothiazole ring. The trifluoromethyl group and methoxy substituents may improve metabolic stability and binding affinity compared to the target compound .

Substituent Effects on Bioactivity

  • Pyridinyl vs. Pyrrolidinyl Groups : The pyridin-4-yl group in the target compound could engage in π-π stacking or hydrogen bonding, whereas pyrrolidin-1-yl groups () may enhance solubility via amine protonation .
  • Methoxy Substitution: The 3,4-dimethoxyphenyl group in the target compound is structurally similar to analogs in and . Methoxy groups are known to modulate lipophilicity and membrane permeability, which may influence pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Isothiazolo[4,5-d]pyrimidinone 3,4-Dimethoxyphenyl, Pyridin-4-yl ~420 (estimated) N/A N/A
Thieno[2,3-d]pyrimidinone Tetrahydrothieno-pyrimidinone Phenylamino, Acetyl 369.44 143–145 73
Benzothiazole Benzothiazole Trifluoromethyl, 3,4-Dimethoxyphenyl ~400 (estimated) N/A N/A
Thiazolo[4,5-d]pyrimidin Thiazolo[4,5-d]pyrimidinone Pyrrolidin-1-yl, Dimethoxyphenyl 429.5 N/A N/A

Table 2: Functional Group Impact

Group Role in Target Compound Comparative Effect in Analogs
3,4-Dimethoxyphenyl Enhances lipophilicity Improved binding in benzothiazoles
Pyridin-4-yl π-π interactions Replaced by pyrrolidinyl for solubility
Acetamide linker Flexibility and H-bond acceptor Common in kinase inhibitors

Q & A

Q. How to assess metabolic stability in lead optimization?

  • Protocol :
  • In Vitro : Liver microsomal assay (human/rat, NADPH cofactor) quantifies t₁/₂ .
  • Metabolite ID : LC-QTOF detects hydroxylation at C7 of the pyrimidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.